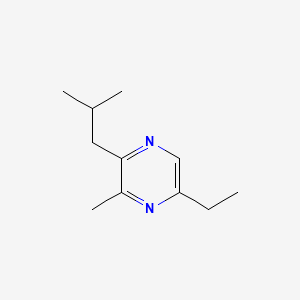

Methiocarb-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is primarily used as an internal standard for the quantification of methiocarb by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Methiocarb itself is a carbamate pesticide that inhibits acetylcholinesterase, making it effective against a variety of pests .

Scientific Research Applications

Methiocarb-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of methiocarb.

Biology: Studied for its effects on acetylcholinesterase activity in various organisms.

Medicine: Investigated for its potential toxicological effects and interactions with biological systems.

Industry: Employed in the development and testing of pesticides and related compounds.

Mechanism of Action

Methiocarb-d3 acts by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and eventual paralysis of the target pests . The deuterated form, this compound, is used primarily for analytical purposes and does not exhibit significant biological activity on its own .

Safety and Hazards

Future Directions

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that Methiocarb-d3 and other deuterium-labeled compounds could have important roles in future research and applications.

Biochemical Analysis

Biochemical Properties

Methiocarb-d3, like Methiocarb, is known to inhibit the activity of acetylcholinesterase (AChE), a key enzyme involved in nerve signal transmission . This interaction with AChE is a primary biochemical reaction involving this compound. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous nerve impulses and symptoms of toxicity .

Cellular Effects

This compound can have significant effects on various types of cells. For instance, it has been found to be toxic to certain strains of western flower thrips and land snails . It also induces mortality in citrus mites when used at certain concentrations . These effects are likely due to the disruption of normal cellular processes by the inhibition of AChE .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with AChE. As a carbamate pesticide, this compound binds to AChE, inhibiting its activity . This prevents the breakdown of acetylcholine, a neurotransmitter, leading to an overstimulation of nerve cells .

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, Methiocarb, the non-deuterated form, has been found to be toxic to juvenile rainbow trout and guppies at certain concentrations . It’s reasonable to assume that this compound would have similar effects at equivalent dosages.

Metabolic Pathways

Methiocarb, the non-deuterated form, is known to be metabolized in organisms, with its metabolites found in various tissues . It’s likely that this compound follows similar metabolic pathways.

Transport and Distribution

This compound, like Methiocarb, is likely distributed throughout an organism following exposure. For instance, metabolites of Methiocarb have been found in both guttations and leaves of corn plants grown from coated seeds . This suggests that this compound could also be transported and distributed within cells and tissues.

Subcellular Localization

Given its biochemical properties and effects, it’s likely that this compound interacts with enzymes such as AChE in the synaptic cleft of nerve cells

Preparation Methods

Synthetic Routes and Reaction Conditions

Methiocarb-d3 is synthesized by incorporating deuterium into the methiocarb molecule. The process involves the reaction of 4-methylthio-3,5-xylenol with methyl isocyanate in the presence of deuterium . The reaction conditions typically include a controlled environment to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the consistent incorporation of deuterium. The final product is then purified and tested for its isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Methiocarb-d3 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form methiocarb sulfoxide and methiocarb sulfone.

Hydrolysis: The carbamate group in this compound can be hydrolyzed to produce 3,5-dimethyl-4-methylthiophenol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.

Major Products

Oxidation: Methiocarb sulfoxide and methiocarb sulfone.

Hydrolysis: 3,5-dimethyl-4-methylthiophenol.

Comparison with Similar Compounds

Methiocarb-d3 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry analysis. Similar compounds include:

Methiocarb: The non-deuterated form, used as a pesticide.

Carbaryl: Another carbamate pesticide with similar acetylcholinesterase inhibitory properties.

Aldicarb: A more potent carbamate pesticide with a similar mechanism of action.

This compound stands out due to its specific use in analytical applications, providing accurate quantification of methiocarb in various samples .

properties

IUPAC Name |

(3,5-dimethyl-4-methylsulfanylphenyl) N-(trideuteriomethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-7-5-9(14-11(13)12-3)6-8(2)10(7)15-4/h5-6H,1-4H3,(H,12,13)/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBPRJGDJKVWAH-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1SC)C)OC(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)OC1=CC(=C(C(=C1)C)SC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1581694-94-1 |

Source

|

| Record name | 1581694-94-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B569275.png)

![5-Methyl-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine](/img/structure/B569277.png)

![N,N-Dimethylthieno[3,2-b]pyridin-3-amine](/img/structure/B569283.png)

![2,2,2-Trifluoroacetic acid;(1S)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pentan-1-amine](/img/structure/B569286.png)